molecular formula C11H5Cl2N5O2S B2576328 N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide CAS No. 1251633-47-2

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide

Cat. No.: B2576328
CAS No.: 1251633-47-2
M. Wt: 342.15
InChI Key: VOXSQOOFAVSGNB-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide (CAS 1251633-47-2) is a synthetic heterocyclic compound with a molecular formula of C11H5Cl2N5O2S and a molecular weight of 342.2 g/mol . This molecule is built on a 1,3,4-oxadiazole scaffold, a structure renowned in medicinal chemistry for its significant anticancer potential . The 1,3,4-oxadiazole ring is a versatile pharmacophore known for its ability to interact with diverse biological targets, including enzymes and nucleic acids, and is a key component in FDA-approved drugs and numerous investigational compounds . The specific structure of this compound, which incorporates both a dichlorothiophene and a pyrazine carboxamide moiety, suggests potential for multifaceted biological activity. Research into analogous 1,3,4-oxadiazole derivatives has demonstrated potent antiproliferative effects through the inhibition of critical cancer-related enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, the pyrazine unit is an electron-deficient heterocycle often used to construct push-pull systems in materials science and is also a privileged structure in pharmaceuticals, known for its role in antiviral and antimicrobial agents . This combination of features makes this compound a highly valuable chemical entity for researchers exploring new anticancer agents, enzyme inhibitors, and structure-activity relationships (SAR) in drug discovery. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N5O2S/c12-7-3-5(8(13)21-7)10-17-18-11(20-10)16-9(19)6-4-14-1-2-15-6/h1-4H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXSQOOFAVSGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Dichlorothiophene Moiety: This step involves the chlorination of thiophene followed by coupling with the oxadiazole intermediate.

    Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through a condensation reaction with an appropriate diamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, the structural analogs of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide have been evaluated for their ability to disrupt microtubule dynamics, akin to the known chemotherapeutic agent combretastatin A4. These compounds demonstrate potential as lead candidates for developing novel anticancer therapies due to their mechanism of action involving microtubule destabilization and induction of mitotic arrest .

Table 1: Summary of Anticancer Activity

Compound NameCell Lines TestedMechanism of ActionReference
This compoundVarious (e.g., HeLa, MCF7)Microtubule disruption
Combretastatin A4 AnalogMultipleInduces mitotic arrest

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural components suggest potential interactions with biological targets such as cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. Inhibition of these pathways can lead to cell death in pathogenic fungi, making it a candidate for antifungal drug development .

Table 2: Antimicrobial Activity Overview

Target OrganismActivityMechanismReference
Fungal pathogensInhibitoryDisruption of sterol biosynthesis

Structure-Based Drug Design

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Structure-based drug design approaches have been employed to optimize this compound's interaction with specific biological targets, particularly in the context of cancer and infectious diseases .

Molecular Modeling Studies

Molecular modeling studies have been conducted to predict the binding affinity of this compound with various receptors involved in disease pathways. These studies are crucial for understanding how structural modifications can lead to improved efficacy and reduced side effects in therapeutic applications .

Table 3: Molecular Modeling Insights

Study FocusMethodologyKey FindingsReference
Binding affinity predictionMolecular docking simulationsIdentified key interactions with target receptors

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing either the 1,3,4-oxadiazole core, pyrazine-carboxamide substituents, or bioisosteric heterocycles.

1,3,4-Oxadiazole Derivatives with Varied Substituents
Compound Name / ID Substituents (5-position) Carboxamide Group (2-position) Molecular Weight (g/mol) Key Properties/Activity
Target Compound 2,5-Dichlorothiophen-3-yl Pyrazine-2-carboxamide 342.4 High lipophilicity (Cl substituents); TPSA: 115 Ų
OZE-III () 4-Chlorophenyl Pentanamide 279.72 Moderate anti-Staphylococcus aureus activity (MIC: 16 µg/mL)
Entry 144 () 2-Methoxyphenyl 3-Chloro-N-methylbenzamide N/A High purity (95%); synthetic feasibility noted
Entry 147 () 2-Methoxyphenyl Tetrahydro-2H-pyran-4-carboxamide N/A Lower molecular weight (~279 inferred); enhanced solubility

Key Observations :

  • Unlike OZE-III, which shows direct antimicrobial activity, the dichlorothiophene group in the target compound may confer distinct electronic properties (e.g., enhanced halogen bonding) but requires empirical validation .
  • Substitution with pyrazine-2-carboxamide (vs. aliphatic carboxamides in OZE-III or Entry 147) likely improves interaction with aromatic residues in enzyme active sites, a feature critical for kinase inhibitors .
Pyrazine-Carboxamide Derivatives with Alternative Heterocycles
Compound Name / ID Core Heterocycle Substituents (Position) Molecular Weight (g/mol) Notes
Target Compound 1,3,4-Oxadiazole Dichlorothiophene (5), pyrazine (2) 342.4 Combines electron-deficient (oxadiazole) and electron-rich (thiophene) motifs
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide () Thiazole 3,4-Dimethoxyphenyl (4), pyrazine (2) 342.4 Similar MW but reduced Cl content; methoxy groups may enhance solubility

Key Observations :

  • Replacing oxadiazole with thiazole () retains the pyrazine-carboxamide group but alters the heterocycle’s electronic profile.
  • The 3,4-dimethoxyphenyl substituent in the thiazole analog introduces hydrogen-bond acceptors, contrasting with the dichlorothiophene’s halogen-bonding capability in the target compound .

Biological Activity

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazine ring and an oxadiazole moiety. Its molecular formula is C12H8Cl2N4O2C_{12}H_{8}Cl_{2}N_{4}O_{2}, indicating the presence of two chlorine atoms and multiple nitrogen functionalities which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrazine moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)
Compound AHepG2 (Liver cancer)6.9
Compound BHCT116 (Colorectal cancer)13.6
This compoundMCF7 (Breast cancer)TBD

The specific IC50 values for this compound are still under investigation but are expected to be comparable to other compounds in its class .

Antimicrobial Properties

Compounds with similar structural features have demonstrated promising antimicrobial activities. The presence of the oxadiazole ring is often linked to enhanced antibacterial and antifungal properties. For example:

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli15 µg/mL
AntifungalC. albicans20 µg/mL

These findings suggest that this compound may exhibit similar antimicrobial efficacy .

The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For example:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as Pim kinases with IC50 values in the low nanomolar range (e.g., Pim-1: 13 nM) .
  • Apoptosis Induction : Certain derivatives have been observed to promote apoptosis in cancer cells through pathways involving caspase activation.

Case Studies

In a recent study involving pyrazine derivatives, researchers synthesized several compounds and evaluated their biological activities:

  • Synthesis and Characterization : The synthesized compounds were characterized using IR spectroscopy and NMR techniques.
  • Biological Evaluation : Selected compounds were tested against various cancer cell lines and exhibited significant cytotoxic effects with varying IC50 values.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide?

  • Methodological Answer : The synthesis typically begins with functionalizing pyrazine-2-carboxylic acid derivatives. For example, 5-hydroxypyrazine-2-carboxylic acid can be converted to its acyl chloride intermediate via chlorination (e.g., using thionyl chloride or POCl₃), followed by coupling with a 1,3,4-oxadiazole moiety bearing the dichlorothiophene substituent. Yields vary significantly (18–89%) depending on reaction conditions and purification methods . Critical steps include controlling stoichiometry, reaction temperature (often 0–80°C), and solvent selection (e.g., DMF, THF).

Q. Which analytical techniques are indispensable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying backbone connectivity and substituent positioning. For example, pyrazine protons resonate distinctively downfield (δ 8.5–9.5 ppm), while oxadiazole carbons appear near 160–170 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemical ambiguities; crystallographic data for related oxadiazole derivatives are reported in Acta Crystallographica .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound, particularly when addressing low yields (e.g., 18%)?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) or Lewis acids (e.g., ZnCl₂) may enhance efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates.
  • Purification Strategies : Use of flash chromatography with gradient elution or recrystallization from ethanol/water mixtures can isolate pure product .
  • Reaction Monitoring : In-situ techniques like TLC or HPLC-MS help identify side products (e.g., unreacted acyl chloride) early .

Q. How can researchers address solubility limitations during NMR characterization, particularly for ¹³C NMR?

  • Methodological Answer :

  • Derivatization : Introduce solubilizing groups (e.g., methyl esters) transiently to improve solubility in deuterated solvents .
  • Alternative Solvents : Use DMSO-d₆ or DMF-d₇ for highly polar intermediates.
  • Solid-State NMR : Employ cross-polarization magic-angle spinning (CP-MAS) for insoluble crystalline samples .

Q. What computational strategies are effective in predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For oxadiazole derivatives, prioritize docking into active sites with hydrophobic pockets (e.g., kinase ATP-binding domains) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to predict activity trends.
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Validate protocols (e.g., cell viability assays) using positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out rapid degradation as a cause of variability .
  • Structural Analog Comparison : Compare results with structurally similar compounds (e.g., pyrazine-2-carboxamide derivatives) to identify substituent-dependent trends .

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